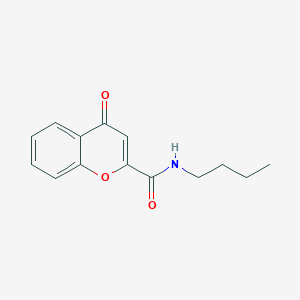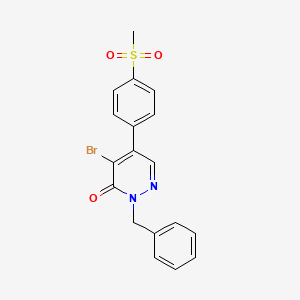![molecular formula C11H14BrNO2 B15358189 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B15358189.png)
2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde is a chemical compound characterized by a bromine atom and a dimethylaminoethoxy group attached to a benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde typically involves the bromination of 5-[2-(dimethylamino)ethoxy]benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding bromide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzoic acid.
Reduction: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzyl alcohol.
Substitution: 2-Hydroxy-5-[2-(dimethylamino)ethoxy]benzaldehyde.
Scientific Research Applications
2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-(dimethylamino)benzaldehyde
2-Bromo-5-(dimethylamino)benzoic acid
2-Bromo-5-(dimethylamino)phenol
Uniqueness: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and applications compared to similar compounds without this group.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)5-6-15-10-3-4-11(12)9(7-10)8-14/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
AQXTWAJJJZSHKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


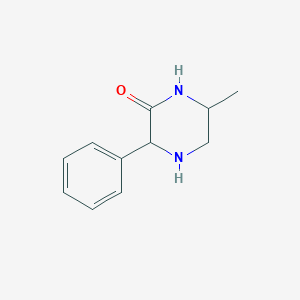
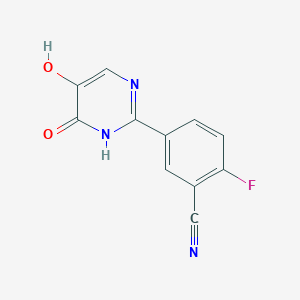
![2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)
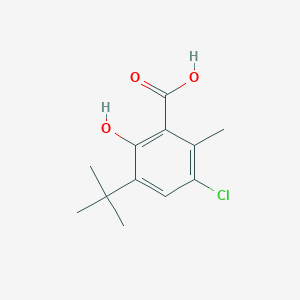
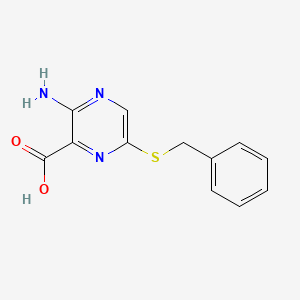
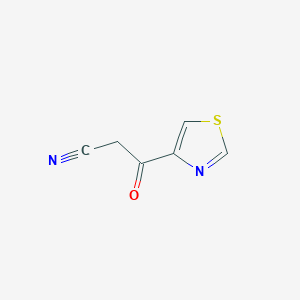
![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
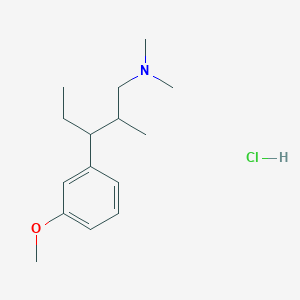
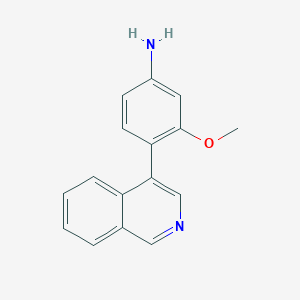
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
![4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
